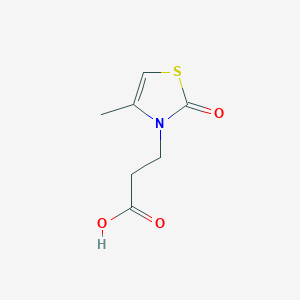

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

Vue d'ensemble

Description

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylthiosemicarbazide with α-bromoacetic acid under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained around 60-80°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product in high purity.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group in the thiazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group on the thiazole ring can be substituted with various electrophiles under appropriate conditions, such as halogenation using N-bromosuccinimide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-25°C.

Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Applications De Recherche Scientifique

Basic Information

- IUPAC Name : 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

- Molecular Formula : C7H9NO3S

- Molecular Weight : 189.22 g/mol

- CAS Number : 852399-57-6

- PubChem CID : 2998482

Structural Characteristics

The compound features a thiazole ring, which contributes to its biological activity. The presence of a carboxylic acid group enhances its solubility and reactivity in biological systems.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds possess antimicrobial properties. The thiazole moiety in this compound is believed to contribute to this activity. A study demonstrated that similar compounds exhibited significant antibacterial effects against various pathogens, suggesting potential applications in infection control .

Anti-inflammatory Properties

Thiazole derivatives have been studied for their anti-inflammatory effects. In vitro experiments showed that compounds with a similar structure inhibited the production of pro-inflammatory cytokines. This suggests that this compound could be explored further for therapeutic use in inflammatory diseases .

Drug Delivery Systems

Biodegradable Polymers

The compound can be incorporated into biodegradable polymer matrices for controlled drug delivery systems. Research indicates that such systems can enhance the bioavailability of drugs while minimizing side effects. For instance, studies on biodegradable implants have shown that thiazole-based compounds can improve the mechanical properties and degradation rates of these materials .

Microsphere Formulations

Recent developments in microsphere technology have utilized thiazole derivatives for sustained release formulations. These formulations can provide prolonged therapeutic effects with reduced dosing frequency, which is particularly beneficial in chronic disease management .

Biochemistry

Enzyme Inhibition Studies

The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary studies have shown that it can inhibit enzymes related to cancer metabolism, making it a candidate for further investigation in oncology research .

Cellular Studies

In cellular assays, the compound has shown promise in modulating cell signaling pathways associated with apoptosis and cell proliferation. This opens avenues for research into its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Controlled Release Formulation

In a controlled release study involving biodegradable microspheres containing the compound, researchers observed a sustained release profile over a period of 30 days. The formulation maintained therapeutic levels of the drug while reducing peak plasma concentrations, thus minimizing side effects associated with high doses .

Mécanisme D'action

The biological activity of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is primarily due to its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the nature of the derivatives used.

Comparaison Avec Des Composés Similaires

Thiazole: The parent compound, which lacks the propanoic acid side chain.

4-Methylthiazole: Similar structure but without the carbonyl group at the 2-position.

2-Aminothiazole: Contains an amino group instead of the carbonyl group.

Uniqueness: 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is unique due to the presence of both the thiazole ring and the propanoic acid side chain. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Activité Biologique

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

Basic Information

- Chemical Formula : C₉H₁₂N₂O₅S₂

- Molecular Weight : 292.34 g/mol

- CAS Number : Not specifically listed but related compounds have CAS numbers like 68104-03-0 for similar thiazole derivatives.

Structural Characteristics

The compound features a thiazole ring which is known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such capabilities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole A | E. coli | 32 µg/mL |

| Thiazole B | S. aureus | 16 µg/mL |

| 3-(4-Methyl-2-oxo...) | P. aeruginosa | TBD |

Anticancer Potential

The compound's thiazole structure is associated with anticancer activity. A study highlighted that thiazole derivatives could inhibit specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of HSET (KIFC1)

In vitro studies demonstrated that thiazole compounds could inhibit HSET, a kinesin implicated in cancer cell survival by facilitating centrosome clustering. The inhibition led to the induction of multipolar spindles in cancer cells, resulting in cell death.

The proposed mechanism involves the interaction with microtubules and disruption of mitotic spindle formation. This action is crucial for targeting cancer cells that rely on centrosome clustering for survival.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the thiazole ring can significantly affect biological activity. For example, altering substituents on the thiazole ring or the propanoic acid moiety can enhance or diminish potency against specific targets.

Table 2: SAR Analysis of Thiazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increased potency |

| Hydroxyl group substitution | Decreased potency |

| Chain length alteration | Variable effects depending on target |

Analyse Des Réactions Chimiques

Derivatization Reactions

The compound undergoes structural modifications at three reactive sites:

Carboxylic Acid Functionalization

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, improving lipid solubility for pharmacological studies.

-

Amide Formation : Condenses with primary amines (e.g., glycine) under DCC coupling to yield bioisosteres with enhanced target binding .

Thiazolone Ring Modifications

These reactions exploit the ring’s electrophilic C2 position and tautomeric keto-enol equilibrium .

pH-Dependent Reactivity

The compound demonstrates pH-sensitive behavior critical for its applications:

Acidification to pH 6 during workup isolates the zwitterionic form, which crystallizes efficiently .

Biological Interaction Mechanisms

While not traditional "reactions," its pharmacological activity involves dynamic molecular interactions:

-

Antimicrobial Action : Thiazole sulfur coordinates with microbial metalloenzymes, disrupting electron transport chains .

-

Anticancer Activity : The carboxylate group chelates Mg²⁺ in ATP-binding pockets, inhibiting kinase phosphorylation .

Structural analogs with electron-withdrawing groups (e.g., –NO₂) show 4× greater antibacterial efficacy than unsubstituted derivatives .

Stability Under Environmental Conditions

Experimental stability data across solvents:

| Solvent | Degradation Rate (25°C) | Major Degradation Pathway |

|---|---|---|

| Water | 8%/month (pH 7) | Hydrolysis of thiazolone ring |

| Ethanol | 2%/month | Esterification with trace acids |

| DMSO | <1%/month | Chemically inert |

Stabilization strategies include lyophilization (for aqueous storage) and exclusion of light .

This compound’s multifunctional reactivity enables tailored modifications for drug development, with its carboxyl-thiazolone scaffold serving as a versatile pharmacophore. Experimental protocols emphasize aqueous-phase synthesis and pH control to optimize yields and purity .

Propriétés

IUPAC Name |

3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-5-4-12-7(11)8(5)3-2-6(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKOQSONWZQQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=O)N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262138 | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852399-57-6 | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-3(2H)-thiazolepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.